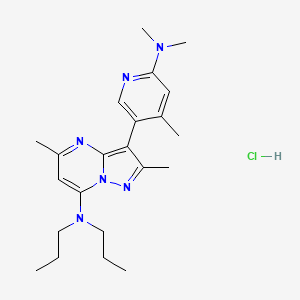

R121919 hydrochloride

Description

Properties

IUPAC Name |

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDPMVPDGTXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621775 | |

| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195055-66-4 | |

| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of R121919 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information presented herein is compiled from the seminal work published in the Journal of Medicinal Chemistry (2004, 47, 4787-4798), offering a detailed protocol for the preparation of this compound for research and development purposes.

Core Synthesis Strategy

The synthesis of R121919 hydrochloride is achieved through a convergent approach, involving the preparation of two key intermediates: a substituted pyrazolo[1,5-a]pyrimidine core and a functionalized pyridine moiety. These intermediates are subsequently coupled via a Stille reaction, followed by conversion to the final hydrochloride salt.

Synthesis Pathway Overview

Experimental Protocols

Part 1: Synthesis of Intermediate 1: 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

The synthesis of the pyrazolo[1,5-a]pyrimidine core is a multi-step process starting from commercially available reagents.

Step 1.1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

-

Reaction: 5-Amino-3-methylpyrazole is condensed with ethyl acetoacetate.

-

Protocol: A solution of 5-amino-3-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol is treated with sodium ethoxide (1.1 eq). The mixture is heated at reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with acetic acid to precipitate the product, which is then collected by filtration, washed with water, and dried.

Step 1.2: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine

-

Reaction: The hydroxyl group of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is replaced with chlorine.

-

Protocol: A mixture of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus oxychloride (excess) is heated at reflux for 4 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.

Step 1.3: Synthesis of 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

-

Reaction: The chloro group is displaced by dipropylamine.

-

Protocol: A solution of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) and dipropylamine (2.0 eq) in ethanol is heated at reflux for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 1.4: Synthesis of 3-Iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (Intermediate 1)

-

Reaction: Iodination of the pyrazolo[1,5-a]pyrimidine core.

-

Protocol: To a solution of 2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (1.0 eq) in dichloromethane at room temperature, N-iodosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated sodium thiosulfate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Step | Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) |

| 1.1 | 5-Amino-3-methylpyrazole | Ethyl acetoacetate, Sodium ethoxide | Ethanol | 16 | Reflux | 85 |

| 1.2 | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Phosphorus oxychloride | Neat | 4 | Reflux | 92 |

| 1.3 | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Dipropylamine | Ethanol | 12 | Reflux | 78 |

| 1.4 | 2,5-Dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | N-Iodosuccinimide | Dichloromethane | 2 | rt | 95 |

Part 2: Synthesis of Intermediate 2: 2-(Dimethylamino)-4-methyl-5-(tributylstannyl)pyridine

This intermediate is prepared from 5-bromo-2-(dimethylamino)-4-methylpyridine.

-

Reaction: Halogen-metal exchange followed by stannylation.

-

Protocol: To a solution of 5-bromo-2-(dimethylamino)-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour, after which tributyltin chloride (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by distillation under reduced pressure.

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 5-Bromo-2-(dimethylamino)-4-methylpyridine | n-Butyllithium, Tributyltin chloride | Tetrahydrofuran | 3 | -78 to rt | 88 |

Part 3: Final Coupling and Salt Formation

Step 3.1: Synthesis of 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (R121919, Free Base)

-

Reaction: Stille coupling of Intermediate 1 and Intermediate 2.

-

Protocol: A mixture of 3-iodo-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine (Intermediate 1, 1.0 eq), 2-(dimethylamino)-4-methyl-5-(tributylstannyl)pyridine (Intermediate 2, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in toluene is heated at reflux under a nitrogen atmosphere for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of R121919.

Step 3.2: Synthesis of R121919 Hydrochloride

-

Reaction: Conversion of the free base to its hydrochloride salt.

-

Protocol: The purified free base of R121919 is dissolved in diethyl ether, and a solution of hydrogen chloride in diethyl ether (1.1 eq) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford R121919 hydrochloride as a solid.

| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) |

| Intermediate 1 and Intermediate 2 | Tetrakis(triphenylphosphine)palladium(0) | Toluene | 18 | Reflux | 75 |

| R121919 (Free Base) | Hydrogen chloride in diethyl ether | Diethyl ether | 1 | rt | 98 |

Experimental Workflow

This guide provides a detailed, step-by-step methodology for the synthesis of R121919 hydrochloride, intended to be a valuable resource for the scientific community. Researchers should adhere to all standard laboratory safety procedures when carrying out these protocols.

R121919 Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of R121919 hydrochloride, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Properties and Structure

R121919 hydrochloride, also known as NBI 30775, is a non-peptide small molecule that has been instrumental in the study of the CRF system and its role in stress-related disorders.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | [1] |

| Molecular Formula | C22H32N6.HCl | [1] |

| Molecular Weight | 416.99 g/mol | [1] |

| CAS Number | 195055-66-4 | [1] |

| Purity | ≥98% (by HPLC) | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in ethanol (to 100 mM) and DMSO (to 10 mM with gentle warming) | [1][4] |

| Storage | Store at +4°C | [1][4] |

Structure:

The chemical structure of R121919 is characterized by a pyrazolopyrimidine core. The IUPAC name and the SMILES (Simplified Molecular Input Line Entry System) string provide a textual representation of the molecule's two-dimensional structure.

-

IUPAC Name: 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride[1]

-

SMILES: CCCN(C1=CC(C)=NC2=C(C3=CN=C(N(C)C)C=C3C)C(C)=NN12)CCC.Cl

Mechanism of Action and Biological Activity

R121919 hydrochloride is a high-affinity antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] It exhibits high selectivity for CRF1 over the CRF2 receptor, with a reported inhibitory constant (Ki) of 2 to 5 nM.[2][3] By blocking the CRF1 receptor, R121919 effectively inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). This action leads to the attenuation of stress-induced physiological and behavioral responses.

| Biological Parameter | Value | Reference(s) |

| Target | Corticotropin-releasing factor receptor 1 (CRF1) | [1][2] |

| Activity | Antagonist | [1][2] |

| Ki | 2-5 nM | [2][3] |

| In Vivo Effects | Anxiolytic, Antidepressant, Reduces stress-induced elevations of plasma ACTH and corticosterone | [1][5][6] |

| Bioavailability | Orally bioavailable | [1] |

Signaling Pathway Inhibition

The primary signaling pathway inhibited by R121919 hydrochloride is the CRF1 receptor-mediated cascade. Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[7] R121919, by acting as an antagonist, prevents this activation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While specific, detailed protocols for R121919 hydrochloride are proprietary to manufacturers, a general methodology for assessing the purity of small molecules by HPLC is outlined below. The purity of R121919 hydrochloride is consistently reported as ≥98%.[1]

Objective: To determine the purity of R121919 hydrochloride.

Materials:

-

R121919 hydrochloride sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid

-

HPLC system with a UV detector

-

C18 reversed-phase column

Methodology:

-

Sample Preparation: Prepare a stock solution of R121919 hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of R121919.

-

Injection Volume: 10 µL.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of R121919 hydrochloride as the percentage of the main peak area relative to the total peak area.

In Vivo Inhibition of Stress-Induced ACTH Release

This protocol is a generalized representation based on methodologies described in the literature for evaluating the in vivo efficacy of CRF1 antagonists like R121919.[5][6]

Objective: To assess the ability of R121919 hydrochloride to reduce the stress-induced increase in plasma adrenocorticotropic hormone (ACTH) in a rodent model.

Materials:

-

R121919 hydrochloride

-

Vehicle (e.g., 5% polyethoxylated castor oil in water)[3]

-

Adult male rats

-

Restraint stress apparatus

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

ACTH ELISA kit

Methodology:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

-

Drug Administration: Administer R121919 hydrochloride or vehicle to the rats via the desired route (e.g., intravenous, subcutaneous, or oral gavage) at a predetermined time before stress induction.[3][5]

-

Stress Induction: Subject the animals to a period of restraint stress (e.g., 15-30 minutes).

-

Blood Collection: Immediately after the stress period, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

ACTH Measurement: Quantify the concentration of ACTH in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the plasma ACTH levels between the vehicle-treated and R121919-treated groups. A significant reduction in ACTH levels in the R121919 group indicates effective in vivo antagonism of the CRF1 receptor.

Conclusion

R121919 hydrochloride is a well-characterized and highly selective CRF1 receptor antagonist that has proven to be a valuable tool in preclinical research. Its potent inhibitory effects on the HPA axis and its anxiolytic and antidepressant-like properties in animal models have significantly contributed to our understanding of the role of the CRF system in stress-related psychopathologies. This technical guide provides a consolidated resource of its chemical properties, structure, and biological activity to aid researchers in their ongoing investigations.

References

- 1. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

NBI-30775: A Technical Guide to its Physicochemical Characteristics and In Vitro/In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-30775, also known as R121919, is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Neurocrine Biosciences, it has been investigated for its potential therapeutic effects in anxiety and depression. This technical guide provides a comprehensive overview of the physicochemical properties of NBI-30775, its mechanism of action, and detailed protocols for key in vitro and in vivo experimental assessments.

Physicochemical Characteristics

| Property | Value | Source |

| Chemical Name | 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Molecular Formula | C₂₂H₃₂N₆ | [1] |

| Molecular Weight | 380.53 g/mol | [1] |

| CAS Number | 195055-03-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and Ethanol.[2] In vivo formulations have been prepared in aqueous solutions containing polyethylene glycol, polyethoxylated castor oil, or SBE-β-CD.[1] | [1][2] |

| Hydrochloride Salt | ||

| Molecular Formula | C₂₂H₃₃ClN₆ | [3] |

| Molecular Weight | 416.99 g/mol | [3] |

| CAS Number | 195055-66-4 | [3] |

Mechanism of Action and Signaling Pathway

NBI-30775 functions as a high-affinity antagonist of the CRF1 receptor, with a Ki value reported to be between 2 and 5 nM.[1] It exhibits high selectivity for the CRF1 receptor over the CRF2 receptor and other G-protein coupled receptors.[1] The CRF1 receptor is a class B GPCR that, upon binding its endogenous ligand Corticotropin-Releasing Factor (CRF), activates multiple downstream signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates Protein Kinase A (PKA). Additionally, the CRF1 receptor can signal through Gαq, activating Phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. It can also engage the mitogen-activated protein kinase (MAPK) pathway. By competitively binding to the CRF1 receptor, NBI-30775 blocks these downstream signaling events.

References

An In-depth Technical Guide to the Mechanism of Action of R121919 Hydrochloride on the CRF1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of R121919 hydrochloride, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document details its binding properties, its impact on downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action

R121919 (also known as NBI 30775) is a non-peptide, orally bioavailable small molecule that functions as a high-affinity antagonist for the CRF1 receptor.[1][2] Its primary mechanism of action is to competitively bind to the CRF1 receptor, thereby preventing the endogenous ligand, corticotropin-releasing factor (CRF), and other urocortins from activating it. This blockade of the CRF1 receptor attenuates the physiological and behavioral responses to stress.[3]

In preclinical studies, R121919 has demonstrated anxiolytic and antidepressant properties.[1][2] It effectively reduces stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) and corticosterone, key components of the hypothalamic-pituitary-adrenal (HPA) axis.[1][3] The selectivity of R121919 for the CRF1 receptor is significant, with over 1000-fold weaker activity at the CRF2 receptor and other receptor types.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of R121919 with the CRF1 receptor and its in vivo effects.

Table 1: Binding Affinity of R121919 for the CRF1 Receptor

| Parameter | Value | Species | Notes |

| Ki | 3.5 nM | Not Specified | High affinity for the CRF1 receptor.[1] |

| Ki | 2 to 5 nM | Not Specified | Potent and selective CRF1R antagonist.[2] |

Table 2: In Vivo Pharmacodynamic Effects of R121919 in Rats

| Model | Dose | Effect | Reference |

| Restraint Stress | 10 mg/kg | 91% reduction in peak plasma ACTH | [3] |

| Restraint Stress | 10 mg/kg | 75% reduction in peak plasma corticosterone | [3] |

| Defensive Withdrawal | 10 mg/kg | 82% decrease in ACTH response to novelty | [3] |

| Defensive Withdrawal | 10 mg/kg | 97% decrease in corticosterone response to novelty | [3] |

| Receptor Occupancy | 10 mg/kg (s.c.) | ~85% occupancy of cortical CRF1 receptors 75 min post-injection | [3] |

CRF1 Receptor Signaling Pathways

Activation of the CRF1 receptor, a G-protein-coupled receptor (GPCR), initiates multiple intracellular signaling cascades. R121919, as an antagonist, blocks the initiation of these pathways by CRF. The primary pathways include:

-

Gαs/Adenylyl Cyclase/PKA Pathway : The canonical pathway where CRF1 receptor activation leads to the stimulation of adenylyl cyclase by the Gαs subunit, resulting in the production of cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[4]

-

Gαq/Phospholipase C/PKC Pathway : The CRF1 receptor can also couple to the Gαq subunit, activating Phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]

-

MAP Kinase (ERK/MAPK) and Akt Pathways : CRF1 receptor activation has been shown to stimulate the mitogen-activated protein (MAP) kinase cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway, as well as the Akt/protein kinase B signaling pathway.[6] These pathways are crucial for regulating cellular processes like survival and proliferation.

Figure 1: CRF1 receptor downstream signaling pathways blocked by R121919.

Experimental Protocols

Detailed methodologies are crucial for the characterization of CRF1 receptor antagonists.

Protocol 1: Competitive Radioligand Binding Assay for CRF1 Receptor

-

Objective: To determine the binding affinity (Ki) of R121919 for the CRF1 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-pro5 or HEK293 cells).

-

Radioligand: [3H]-SN003 or another suitable CRF1-selective radiolabeled antagonist.[7]

-

Test Compound: R121919 hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 10 µM unlabeled SN003).

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of R121919 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the cell membranes (e.g., 20 µg of protein per well), and the fixed concentration of the radioligand (e.g., 5 nM [3H]-SN003).[7]

-

Add the various concentrations of R121919 to the respective wells.

-

For total binding, add only the buffer, membranes, and radioligand.

-

For non-specific binding, add the buffer, membranes, radioligand, and the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[7]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the R121919 concentration. Determine the IC50 value (the concentration of R121919 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Restraint Stress Model in Rats

-

Objective: To evaluate the ability of R121919 to attenuate the HPA axis response to an acute stressor.

-

Materials:

-

Adult male rats (e.g., Sprague-Dawley) with surgically implanted jugular vein cannulas for blood sampling.

-

R121919 hydrochloride formulated for intravenous (i.v.) or subcutaneous (s.c.) administration.

-

Vehicle control solution.

-

Restraint devices (e.g., plastic tubes).

-

Blood collection tubes containing EDTA.

-

ELISA or RIA kits for measuring plasma ACTH and corticosterone.

-

-

Methodology:

-

House the cannulated rats individually and allow them to recover from surgery.

-

On the day of the experiment, administer R121919 (e.g., 0, 1, 3, 10 mg/kg) or vehicle to different groups of rats. Administration is typically done 60 minutes before the stressor.[3]

-

Collect a baseline blood sample (Time 0) via the cannula just before applying the stressor.

-

Place the rats in the restraint devices for a specified duration (e.g., 5 minutes).[3]

-

Collect subsequent blood samples at various time points during and after the restraint period (e.g., 5, 15, 30, 60 minutes post-stress onset).

-

Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

-

Measure the concentrations of ACTH and corticosterone in the plasma samples using commercially available assay kits.

-

Data Analysis: Plot the mean plasma ACTH and corticosterone concentrations over time for each treatment group. Compare the peak hormone concentrations and the total hormone release (area under the curve) between the R121919-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Experimental Workflow Visualization

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

R121919 hydrochloride is a well-characterized, high-affinity, and selective CRF1 receptor antagonist. Its mechanism of action involves the direct blockade of the CRF1 receptor, leading to the inhibition of multiple downstream signaling pathways that are typically activated by CRF. This antagonism results in a significant attenuation of the HPA axis response to stress and produces anxiolytic-like effects in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of CRF1 receptor-targeted therapeutics.

References

- 1. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

Selective Antagonism of Corticotropin-Releasing Factor Receptor 1 (CRF1) by R121919: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity of the non-peptide small molecule, R121919, for the Corticotropin-Releasing Factor (CRF) receptor subtypes 1 and 2 (CRF1 and CRF2). The document details the quantitative binding data, the experimental methodologies used for its determination, and the associated intracellular signaling pathways.

Core Data Presentation: Binding Affinity of R121919

The selectivity of R121919 is a cornerstone of its pharmacological profile, demonstrating a pronounced preference for the CRF1 receptor over the CRF2 receptor. This high selectivity has positioned R121919 as a valuable tool for elucidating the specific physiological roles of the CRF1 receptor and as a potential therapeutic agent for stress-related disorders.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CRF2/CRF1) |

| R121919 | CRF1 | 2-5 nM[1] | >1000-fold |

| R121919 | CRF2 | >2000-5000 nM (estimated) | - |

Note: The Ki value for CRF2 is estimated based on the frequently cited ">1000-fold weaker activity" at this receptor compared to CRF1.[1]

Experimental Protocols: Determining Binding Affinity

The binding affinity of R121919 for CRF receptors is typically determined through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay Workflow

A standard workflow for a competitive radioligand binding assay to determine the Ki of R121919 would involve the following key steps:

Key Methodological Details:

-

Membrane Preparation: Cell lines recombinantly expressing either human CRF1 or CRF2 receptors, or tissue homogenates known to be rich in these receptors (e.g., pituitary, cortex), are lysed to isolate cell membranes. This is achieved through homogenization followed by centrifugation to pellet the membranes, which are then resuspended in an appropriate buffer.

-

Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., [125I]Sauvagine or [125I]Tyr-CRF) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound, R121919.

-

Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radiolabeled ligand and the competitor has stabilized.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification and Analysis: The amount of radioactivity retained on the filters is quantified using a scintillation counter. The data are then plotted as the percentage of specific binding versus the concentration of R121919. A sigmoidal competition curve is generated, from which the IC50 (the concentration of R121919 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways of CRF1 and CRF2 Receptors

Both CRF1 and CRF2 receptors are Class B G-protein coupled receptors (GPCRs). Upon activation by their endogenous ligands (e.g., CRF, Urocortins), they primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

However, evidence also suggests that these receptors can couple to other G-proteins, such as Gq to activate the phospholipase C (PLC) pathway, or Gi. The differential coupling and downstream effectors can lead to distinct and sometimes opposing physiological effects of CRF1 and CRF2 activation.

CRF1 Receptor Signaling Pathway

CRF2 Receptor Signaling Pathway

References

Pharmacokinetics and ADME Profile of R121919 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of R121919 hydrochloride was discontinued due to observations of elevated liver enzymes in some subjects. This document summarizes publicly available information on its pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for research and informational purposes. A complete ADME profile, particularly in humans, is not fully available in the public domain.

Introduction

R121919 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. By blocking the action of corticotropin-releasing factor at this receptor, R121919 was investigated for its potential therapeutic effects in stress-related disorders, such as major depressive disorder and anxiety. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data and the ADME profile of R121919 hydrochloride.

Pharmacokinetics

The pharmacokinetic profile of R121919 has been characterized in both preclinical species and in early-phase human clinical trials.

Preclinical Pharmacokinetics

Preclinical studies, primarily in rats, have provided foundational knowledge of the pharmacokinetic properties of R121919.

Table 1: Preclinical Pharmacokinetic Parameters of R121919 in Rats

| Parameter | Value | Species | Route of Administration | Source |

| Half-life (t½) | 2.8 hours | Rat | Intravenous | [1] |

| Oral Bioavailability (F) | 91.1% | Rat | Oral | [1] |

| Receptor Occupancy | ~85% in cortex | Rat | Subcutaneous (10 mg/kg) | [2] |

Human Pharmacokinetics

Quantitative pharmacokinetic data from human studies are limited in publicly accessible literature. Early-phase clinical trials involved dose-escalation studies to assess safety and tolerability.

Table 2: Human Clinical Trial Dosing Regimens for R121919 Hydrochloride

| Study Phase | Population | Dosing Regimen | Duration | Source |

| Open-label, safety and tolerability | Patients with major depressive episode | Dose-escalation panel 1: 5-40 mg/day | 30 days | [3][4] |

| Open-label, safety and tolerability | Patients with major depressive episode | Dose-escalation panel 2: 40-80 mg/day | 30 days | [3][4] |

Specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution have not been detailed in the available literature.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

R121919 hydrochloride is orally bioavailable in both preclinical species and humans, indicating good absorption from the gastrointestinal tract[1][2].

Distribution

The compound is known to cross the blood-brain barrier, a crucial characteristic for a centrally acting agent targeting CRF1 receptors in the brain. In rats, a 10 mg/kg subcutaneous dose resulted in approximately 85% occupancy of CRF1 receptors in the cortex, demonstrating significant brain penetration and target engagement[2]. Information regarding plasma protein binding is not available in the reviewed literature.

Metabolism

In vitro studies have indicated that the metabolism of R121919 is mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The specific metabolites and the extent of their formation have not been publicly detailed.

Excretion

Detailed information from mass balance studies, outlining the routes and extent of excretion of R121919 and its metabolites in either preclinical species or humans, is not available in the public domain.

Experimental Protocols

Preclinical Pharmacokinetic Analysis in Rats

The pharmacokinetic parameters of R121919 in rats were determined following intravenous and oral administration. Plasma concentrations of the compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation for this assay was reported to be 1 ng/mL[1]. Blood samples were collected at various time points post-administration to construct concentration-time profiles and calculate pharmacokinetic parameters such as half-life and bioavailability[1].

Human Clinical Trials

Early-phase clinical trials were open-label, dose-escalation studies designed to evaluate the safety and tolerability of R121919 in patients with major depressive disorder. Participants were assigned to one of two dose-escalation panels and received the drug orally once daily for 30 days. Safety and tolerability were assessed through clinical evaluations, laboratory tests, and monitoring for adverse events[3][4].

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of R121919 hydrochloride.

Experimental Workflow

Caption: Typical workflow for preclinical pharmacokinetic studies.

Potential Hepatotoxicity Mechanism

Caption: Postulated mechanism of R121919-induced hepatotoxicity.

Safety and Tolerability

In an open-label study involving 24 patients with major depressive episodes, R121919 was generally well-tolerated with no serious adverse effects reported during the 30-day treatment period[3]. No significant changes in clinical laboratory parameters, including liver enzymes, were observed in this particular study[3]. However, the development of R121919 was ultimately halted due to isolated instances of elevated liver enzymes in a parallel trial. The exact mechanism of this hepatotoxicity has not been fully elucidated but may involve the formation of reactive metabolites.

Conclusion

R121919 hydrochloride is a potent, orally bioavailable CRF1 receptor antagonist that demonstrated central nervous system penetration and target engagement. Preclinical studies in rats revealed a relatively short half-life. Early clinical trials in patients with major depression suggested good tolerability at the doses studied. However, the emergence of hepatotoxicity in some individuals led to the discontinuation of its clinical development. The lack of comprehensive published data on its human ADME profile limits a full understanding of its disposition in humans. This technical guide provides a summary of the currently available information, highlighting both the therapeutic potential and the safety challenges associated with this compound.

References

- 1. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of R121919: A Potent and Selective CRF1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of R121919, a non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The data and protocols presented herein are compiled from various scientific sources to offer a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to R121919 and the CRF1 Receptor

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor, in particular, has been a major focus of research for the development of novel therapeutics for stress-related disorders, including anxiety and depression.

R121919 (also known as NBI 30775) is a potent and selective small molecule antagonist of the CRF1 receptor. Its ability to block the actions of CRF at this receptor subtype has been demonstrated in a variety of in vitro and in vivo models. This document focuses on the in vitro characterization of R121919, detailing its binding affinity, functional antagonism, and selectivity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for R121919 from in vitro studies.

Table 1: Receptor Binding Affinity of R121919 for CRF1

| Parameter | Value | Cell Line | Radioligand | Reference |

| Kᵢ | 2-5 nM | Not Specified | Not Specified | [1] |

| Kᵢ | 3.5 nM | Not Specified | Not Specified |

Table 2: Functional Antagonism of R121919 at the CRF1 Receptor

| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |

| IC₅₀ | 4 nM | Inhibition of CRF-induced cAMP accumulation | IMR-32 (human neuroblastoma) | CRF | [1] |

Table 3: Receptor Selectivity of R121919

| Receptor | Selectivity vs. CRF1 | Reference |

| CRF2 | >1000-fold | [1] |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize R121919.

CRF1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of R121919 for the CRF1 receptor.

Objective: To determine the inhibitor constant (Kᵢ) of R121919 for the CRF1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

-

Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]-Tyr⁰-sauvagine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., 1 µM Sauvagine).

-

Test Compound: R121919.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the CRF1 receptor membrane preparation on ice and dilute to the desired protein concentration (e.g., 5-15 µg protein per well) in ice-cold assay buffer.

-

Plate Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of the non-specific binding control.

-

Competition: 50 µL of serially diluted R121919.

-

-

Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kᴅ) to all wells.

-

Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells.

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Drying: Dry the filter plate for 30-60 minutes at 50°C.

-

Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the R121919 concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

CRF1 Receptor Functional Antagonism Assay (cAMP Accumulation)

This protocol describes a cell-based functional assay to determine the potency of R121919 in antagonizing CRF-stimulated cyclic AMP (cAMP) production.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of R121919.

Materials:

-

Cells: HEK293 or IMR-32 cells expressing the human CRF1 receptor.

-

Agonist: Corticotropin-Releasing Factor (CRF).

-

Test Compound: R121919.

-

Cell Culture Medium: As appropriate for the cell line.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-incubation: Remove the cell culture medium and replace it with stimulation buffer containing various concentrations of R121919. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g., EC₈₀) to the wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the R121919 concentration.

-

Perform a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of R121919 that inhibits 50% of the CRF-stimulated cAMP production.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: CRF1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional cAMP Assay Workflow.

References

R121919 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

R121919 hydrochloride, also known as NBI-30775, is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed initially by Janssen Pharmaceutica and later by Neurocrine Biosciences, it emerged from research programs focused on the hypothesis that hyperactivity of the central CRF system is a key factor in the pathophysiology of anxiety and depression.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of R121919 hydrochloride.

Discovery and Synthesis

The discovery of R121919 originated from efforts to develop small-molecule, orally bioavailable CRF1 receptor antagonists. While the specific details of the initial lead discovery and optimization program by Janssen Pharmaceutica are not extensively published in publicly available literature, the chemical structure of R121919, 3-[6-(dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride, places it within the pyrazolopyrimidine class of CRF1 antagonists. The synthesis of related pyrazolopyrimidine compounds typically involves a multi-step process, though the precise, scaled-up synthesis of R121919 hydrochloride for clinical use remains proprietary.

Mechanism of Action

R121919 hydrochloride exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. This receptor is the primary mediator of the physiological actions of corticotropin-releasing factor (CRF) in the brain, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response.[1][4] By antagonizing the CRF1 receptor, R121919 was hypothesized to mitigate the downstream effects of excessive CRF release, thereby producing anxiolytic and antidepressant effects.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of its endogenous ligand, CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. R121919 blocks the initial step in this cascade by preventing CRF from binding to the CRF1 receptor.

Preclinical Pharmacology

R121919 demonstrated high affinity and selectivity for the CRF1 receptor in a variety of preclinical studies.

In Vitro Binding and Functional Assays

| Parameter | Value | Species | Assay Type |

| Ki | 2-5 nM[5] | Human | Receptor Binding Assay |

| Selectivity | >1000-fold vs CRF2 receptor[5] | Human | Receptor Binding Assay |

Experimental Protocol: CRF1 Receptor Binding Assay

A typical protocol for a CRF1 receptor binding assay, as can be inferred from standard practices, would involve the following steps:

-

Receptor Source: Membranes from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled CRF1 receptor ligand, such as [125I]-Sauvagine, is used as a tracer.

-

Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (R121919) in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Preclinical Studies

R121919 exhibited anxiolytic and antidepressant-like effects in various rodent models.

| Study Type | Animal Model | Key Findings |

| Stress-Induced HPA Axis Activation | Rat | Dose-dependently attenuated restraint stress-induced increases in plasma ACTH and corticosterone.[1][4] |

| Defensive Withdrawal | Rat | Reduced anxiety-like behavior by decreasing the latency to emerge from a tube and increasing time spent in the open.[1][4] |

| Forced Swim Test | Rat | Did not consistently produce antidepressant-like effects in this model. |

Experimental Protocol: Restraint Stress in Rats

-

Animals: Male Sprague-Dawley rats are typically used.

-

Drug Administration: R121919 is dissolved in a vehicle such as 70% polyethylene glycol 400 and administered intravenously (i.v.) or subcutaneously (s.c.) at various doses.

-

Stress Procedure: After a set pre-treatment time, animals are placed in a restrainer for a specified duration (e.g., 15-30 minutes).

-

Sample Collection: Blood samples are collected at various time points to measure plasma levels of ACTH and corticosterone.

-

Analysis: Hormone levels are quantified using methods like radioimmunoassay (RIA) or ELISA.

Preclinical Pharmacokinetics

While comprehensive publicly available data is limited, preclinical studies indicated that R121919 is orally bioavailable and crosses the blood-brain barrier.

Clinical Development

The promising preclinical profile of R121919 led to its advancement into clinical trials for the treatment of major depressive disorder.

Phase IIa Clinical Trial

An open-label, dose-escalation Phase IIa study was conducted to evaluate the safety, tolerability, and efficacy of R121919 in patients with major depression.[3][6]

Study Design:

-

Participants: 24 patients with a major depressive episode.

-

Dosage Regimens:

-

Panel 1 (n=10): Dose escalated from 5 mg to 40 mg daily over 30 days.

-

Panel 2 (n=10): Dose escalated from 40 mg to 80 mg daily over 30 days.

-

-

Primary Outcome: Safety and tolerability.

-

Secondary Outcomes: Changes in depression and anxiety scores, assessed using the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA).

Clinical Trial Workflow

Clinical Trial Results

The study showed that R121919 was generally well-tolerated and demonstrated signals of efficacy.

| Outcome Measure | Key Findings |

| Safety and Tolerability | Generally well-tolerated. However, development was discontinued due to isolated instances of elevated liver enzymes in a parallel trial.[3][6] |

| Efficacy (HAM-D and HAMA) | Significant reductions in both depression and anxiety scores were observed in both dose groups over the 30-day treatment period.[3][6] |

Due to the open-label design and the absence of a placebo control group, the efficacy findings are considered preliminary.

Conclusion

R121919 hydrochloride was a pioneering small-molecule CRF1 receptor antagonist that showed considerable promise in early-phase clinical development for the treatment of major depression. Its development was unfortunately halted due to safety concerns related to liver enzyme elevations. Despite its discontinuation, the research and clinical data generated for R121919 have been instrumental in validating the CRF1 receptor as a viable therapeutic target for stress-related psychiatric disorders and have paved the way for the development of subsequent generations of CRF1 antagonists. The journey of R121919 underscores the complexities and challenges inherent in drug development, particularly for novel mechanisms of action.

References

- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-30775: A Technical Guide to its Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of NBI-30775 (also known as R121919), a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). A hyperactive hypothalamic-pituitary-adrenal (HPA) axis is a key feature of several stress-related disorders, including major depressive disorder and anxiety. NBI-30775 was developed to modulate this axis by blocking the action of corticotropin-releasing factor (CRF), a primary initiator of the stress response cascade. This document details the mechanism of action of NBI-30775, summarizes key preclinical and clinical findings, provides detailed experimental protocols from pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows. While clinical development of NBI-30775 was discontinued due to observations of elevated liver enzymes, the compound remains a valuable tool in preclinical research for understanding the role of the CRF1 receptor in HPA axis regulation and the pathophysiology of stress-related conditions.

Introduction: The HPA Axis and the Role of CRF1

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress. In response to a stressor, the paraventricular nucleus (PVN) of the hypothalamus secretes corticotropin-releasing factor (CRF). CRF travels through the hypophyseal portal system to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the systemic circulation. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.

While this response is adaptive in the short term, chronic hyperactivity of the HPA axis is implicated in the pathophysiology of numerous psychiatric and metabolic disorders. The CRF1 receptor is the principal mediator of the stress-induced activation of the HPA axis, making it a key therapeutic target for conditions characterized by HPA axis dysregulation.

NBI-30775: A Potent and Selective CRF1 Receptor Antagonist

NBI-30775 is a non-peptide small molecule that acts as a potent and selective antagonist at the human CRF1 receptor. Its high affinity and selectivity for the CRF1 receptor over the CRF2 receptor and other G-protein coupled receptors make it a precise tool for investigating the role of CRF1 in the HPA axis and stress-related behaviors.

Mechanism of Action

NBI-30775 competitively binds to the CRF1 receptor, thereby preventing the binding of endogenous CRF. This blockade inhibits the downstream signaling cascade that leads to ACTH and corticosterone/cortisol release. The primary signaling pathway initiated by CRF1 receptor activation involves the coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), which ultimately leads to the synthesis and release of ACTH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of NBI-30775.

Table 1: In Vitro Binding Affinity of NBI-30775

| Parameter | Value | Species | Reference |

| Ki (CRF1 Receptor) | 2-5 nM | Human | |

| Ki (CRF1 Receptor) | 3.5 nM | Human | |

| Selectivity | >1000-fold vs CRF2 Receptor | - |

Table 2: Preclinical In Vivo Efficacy of NBI-30775 in Rats

| Study | Animal Model | Stressor | NBI-30775 Dose | Effect on ACTH | Effect on Corticosterone | Reference |

| Gutman et al. (2003) | Male Sprague-Dawley Rats | 5-minute restraint stress | 10 mg/kg (i.v.) | 91% reduction in peak plasma levels | 75% reduction in peak plasma levels | |

| Keck et al. (2001) | Male Wistar Rats (selectively bred for high anxiety) | Forced swim stress | 20 mg/kg (i.p.) | Significant inhibition of stress-induced release | Significant attenuation of stress-induced release |

Table 3: Clinical Trial Data for NBI-30775 in Major Depressive Disorder

| Study | Population | NBI-30775 Dose | Effect on Basal ACTH/Cortisol | Effect on CRH-Stimulated ACTH/Cortisol | Reference |

| Zobel et al. (2000) | 24 patients with major depression | 5-40 mg/day and 40-80 mg/day (oral) | No significant change | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preclinical Study: Attenuation of Stress-Induced HPA Axis Response in Rats (Gutman et al., 2003)

-

Objective: To determine the effect of NBI-30775 on the HPA axis response to restraint stress in rats.

-

Animal Model: Male Sprague-Dawley rats with surgically implanted jugular cannulae.

-

Drug Preparation and Administration: NBI-30775 (R121919) was dissolved in an aqueous 70% (v/v) polyethylene glycol 400 solution. The drug was administered intravenously (i.v.) via the jugular cannula in a volume of 1 mL/kg, 60 minutes prior to the onset of stress.

-

Stress Protocol: Rats were subjected to 5 minutes of restraint stress.

-

Hormone Measurement: Blood samples were collected via the cannula at various time points before, during, and after the stressor. Plasma ACTH and corticosterone concentrations were determined by radioimmunoassay (RIA).

Clinical Study: Safety and Tolerability in Major Depression (Zobel et al., 2000)

-

Objective: To investigate the safety, tolerability, and endocrine effects of NBI-30775 in patients with major depressive disorder.

-

Study Population: 24 inpatients diagnosed with a major depressive episode.

-

Study Design: Open-label, dose-escalation study with two panels.

-

Low-Dose Panel (n=10): 5 mg/day for the first 10 days, 20 mg/day for the next 10 days, and 40 mg/day for the final 10 days.

-

High-Dose Panel (n=10): 40 mg/day for the first 10 days, 60 mg/day for the next 10 days, and 80 mg/day for the final 10 days.

-

-

Drug Administration: NBI-30775 (R121919) was administered orally.

-

Endocrine Evaluation:

-

Basal Hormone Levels: Serum ACTH and cortisol concentrations were measured at baseline and at various time points throughout the 30-day treatment period.

-

CRH Stimulation Test: Performed at baseline and at the end of treatment. This involved the intravenous administration of human CRF, followed by serial blood sampling to measure the ACTH and cortisol response.

-

-

Hormone Measurement: Serum ACTH and cortisol levels were determined using appropriate immunoassays.

Discussion and Conclusion

NBI-30775 has been instrumental in elucidating the role of the CRF1 receptor in the modulation of the HPA axis. Preclinical studies robustly demonstrate its ability to attenuate stress-induced increases in ACTH and corticosterone, consistent with its mechanism of action as a potent CRF1 receptor antagonist. These findings support the hypothesis that CRF1 receptor blockade can effectively dampen a hyperactive HPA axis in response to stressors.

Interestingly, the clinical data from the study by Zobel and colleagues (2000) revealed that NBI-30775 did not alter basal or CRH-stimulated ACTH and cortisol levels in patients with major depression. This suggests that while NBI-30775 may be effective in preventing stress-induced HPA axis activation, it may not normalize the baseline HPA axis dysregulation often observed in depression. This highlights a potential distinction between the role of CRF1 in acute stress responses versus its role in the tonic maintenance of HPA axis activity in a pathological state.

Although the clinical development of NBI-30775 was halted, the knowledge gained from its investigation continues to inform the development of new CRF1 receptor antagonists for stress-related disorders. The data underscore the therapeutic potential of targeting the CRF1 receptor and provide a valuable framework for future research in this area. The preclinical efficacy of NBI-30775 in modulating the HPA axis solidifies its importance as a research tool for scientists in the field of neuroendocrinology and drug development.

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of R121919 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, demonstrated early promise in the treatment of anxiety and depression. Its clinical development, however, was halted due to observations of liver toxicity, suggesting cellular effects beyond its intended pharmacological target. This technical guide provides a comprehensive overview of the known and inferred cellular targets of R121919 hydrochloride beyond the CRF1 receptor. It synthesizes publicly available data on its selectivity, explores its indirect influence on intracellular signaling pathways, and discusses the potential mechanisms underlying its off-target hepatotoxicity. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development, offering insights into the broader cellular impact of this compound and providing detailed experimental protocols for assessing off-target effects.

Introduction

R121919 hydrochloride (also known as NBI-30775) is a non-peptide small molecule that exhibits high-affinity antagonism for the CRF1 receptor, with a Ki value typically reported in the low nanomolar range (2-5 nM)[1]. The CRF1 receptor plays a crucial role in the mammalian stress response, and its blockade was a promising therapeutic strategy for stress-related psychiatric disorders. While R121919 showed efficacy in preclinical models and early clinical trials for depression and anxiety, its development was terminated due to safety concerns, specifically elevated liver enzymes in human subjects[2][3]. This adverse effect underscores the importance of understanding a drug candidate's full spectrum of cellular interactions beyond its primary, high-affinity target. This guide delves into the available data on the off-target profile of R121919, providing a technical framework for its further investigation.

High Selectivity Profile of R121919

R121919 is consistently reported to be a highly selective antagonist for the CRF1 receptor. This selectivity has been established through comparative binding assays against closely related targets and broader screening panels.

Selectivity Against Related Receptors

The most direct comparisons have been made with the CRF2 receptor and the CRF-binding protein. R121919 displays over 1000-fold weaker activity at these targets compared to the CRF1 receptor, indicating a high degree of specificity within the CRF system[1].

Broad Receptor Screening

A key study reported that R121919 was evaluated at a concentration of 10 μM against a panel of 74 different receptors and ion channels. In this comprehensive screen, the compound did not exhibit any significant inhibition (defined as >50%) of binding to any of these targets. Unfortunately, the specific constituents of this 74-receptor panel are not publicly available in the cited literature. This lack of detailed data represents a significant gap in the complete understanding of R121919's off-target profile.

Table 1: Summary of R121919 Selectivity Data

| Target | Affinity/Activity | Fold Selectivity vs. CRF1 | Reference |

| CRF1 Receptor | Ki = 2-5 nM | - | [1] |

| CRF2 Receptor | >1000-fold weaker than CRF1 | >1000x | [1] |

| CRF-Binding Protein | >1000-fold weaker than CRF1 | >1000x | [1] |

| Panel of 74 Receptors/Ion Channels | No significant inhibition (>50%) at 10 µM | Not Applicable |

Indirect Cellular and Molecular Effects

While direct binding to other receptors appears limited, R121919 has been shown to exert indirect effects on downstream intracellular signaling pathways. These are not off-target binding events in the classical sense but represent the broader cellular consequences of CRF1 receptor antagonism or potentially other, uncharacterized interactions.

A study in mice revealed that a behaviorally active dose of R121919 (1 mg/kg) led to:

-

Increased nuclear translocation of the glucocorticoid receptor (GR) and BAG-1 (Bcl-2-associated athanogene 1).

-

Upregulation of mRNA transcripts for the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and the CRF1 receptor itself.

-

Suppression of the DNA-binding activity of the transcription factor AP-1 (Activator Protein-1).

These findings suggest that R121919 can modulate the cellular stress response machinery and gene expression beyond its immediate effect on CRF1 receptor signaling. The alterations in GR and MR signaling are particularly noteworthy, as these receptors are central to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Visualizations

Signaling Pathways

References

Methodological & Application

Application Notes and Protocols for R121919 Hydrochloride in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of R121919 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in in vivo rodent studies. This document is intended to guide researchers in designing and executing experiments to evaluate the anxiolytic, antidepressant, and anti-addictive properties of this compound.

Mechanism of Action

R121919 hydrochloride acts as a high-affinity antagonist at the CRF1 receptor, with a Ki value ranging from 2 to 5 nM.[1] By blocking this receptor, R121919 inhibits the physiological actions of corticotropin-releasing factor (CRF), a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2][3] This mechanism of action underlies its therapeutic potential in treating stress-related disorders. The primary signaling pathway affected is the hypothalamic-pituitary-adrenal (HPA) axis.

Signaling Pathway Diagram

Caption: R121919 hydrochloride blocks the CRF1 receptor, inhibiting HPA axis activation.

Quantitative Data Summary

The following tables summarize key quantitative data for R121919 hydrochloride from various rodent studies.

Table 1: In Vitro and Ex Vivo Binding Affinity

| Parameter | Species | Tissue/Receptor | Value | Reference |

| Ki | Human | CRF1 Receptor | 2-5 nM | [1] |

| Ki | Rat | Pituitary | 0.22 nM | [4] |

| ED50 (ex vivo) | Rat | Cerebellar Membranes | 0.74 mg/kg (p.o.) | [4] |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Administration | Value | Reference |

| Volume of Distribution (Vd) | Intravenous | 75.7 L/kg | [4] |

| Receptor Occupancy | 10 mg/kg (s.c.) | ~85% in cortex (75 min post-injection) | [2] |

Table 3: Effective Doses in Rodent Behavioral and Endocrine Models

| Species | Model | Route | Dose Range | Observed Effect | Reference |

| Rat | Restraint Stress | i.v. | 10 mg/kg | 91% reduction in peak ACTH, 75% reduction in corticosterone | [2] |

| Rat | Defensive Withdrawal | s.c. | 10 mg/kg | Decreased latency to exit and time in tube; 82% reduction in ACTH, 97% reduction in corticosterone response to novelty | [2] |

| Rat | Heroin Self-Administration (Long Access) | s.c. | 10-20 mg/kg | Dose-dependent reduction in heroin intake | [5] |

| Rat | Defensive Withdrawal (Chronic) | s.c. (minipump) | 20 mg/kg/day | Increased time spent in open field | [6] |

| Mouse (DBA/2NCRL) | Anxiety Models | p.o. | 0.5-5.0 mg/kg | Reduction in anxiety-like behaviors | [1] |

| Mouse (DBA/2Ola) | Anxiety Models | p.o. | 1.0-30 mg/kg | Reduction in anxiety-like behaviors | [1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the NIH Guide for the Care and Use of Laboratory Animals.

Protocol 1: Preparation of R121919 Hydrochloride for Administration

A. Oral Administration (Mice)

-

Vehicle Preparation: Prepare a 5% (v/v) solution of polyethoxylated castor oil (e.g., Kolliphor® EL) in sterile, pyrogen-free water.

-

Drug Dissolution: Weigh the required amount of R121919 hydrochloride and dissolve it in the vehicle. Solutions should be made fresh before each experiment.[1]

-

Final Concentration: Adjust the concentration to allow for an administration volume of 1 mL/100 g body weight.[1]

B. Subcutaneous/Intraperitoneal Administration (Rats)

-

Vehicle Preparation: Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile saline (0.9% NaCl), adjusting the pH to 4.5.[5]

-

Drug Dissolution: Dissolve R121919 hydrochloride in the vehicle.

-

Final Concentration: Adjust the concentration for a final injection volume of 2 mL/kg for subcutaneous (s.c.) or 4 mL/kg for intraperitoneal (i.p.) administration.[5]

C. Intravenous Administration (Rats)

-

Vehicle Preparation: Prepare a 70% (v/v) aqueous solution of polyethylene glycol 400 (PEG400).[1]

-

Drug Dissolution: Dissolve R121919 hydrochloride in the vehicle and serially dilute to the required concentrations.

-

Final Concentration: Adjust the concentration for a final injection volume of 1 mL/kg.[1]

D. Chronic Subcutaneous Administration via Osmotic Minipump (Rats)

-

Vehicle Preparation: Prepare a vehicle consisting of 5% (v/v) polyethoxylated castor oil in 0.3% tartaric acid.[6]

-

Drug Dissolution: Dissolve R121919 hydrochloride in the vehicle to achieve a concentration that will deliver the target dose (e.g., 20 mg/kg/day) based on the minipump's flow rate and the estimated final body weight of the animal.[6]

-

Pump Loading: Load the solution into Alzet® osmotic minipumps (e.g., model 2ML4) under sterile conditions according to the manufacturer's instructions.

Protocol 2: Stress-Induced HPA Axis Response (Restraint Stress) in Rats

This protocol assesses the ability of R121919 to attenuate the stress-induced release of ACTH and corticosterone.

-

Animal Model: Male Sprague-Dawley rats with surgically implanted jugular vein catheters for blood sampling.[2]

-

Drug Administration: Administer R121919 hydrochloride or vehicle intravenously (as per Protocol 1C) 60 minutes prior to stressor exposure.[2]

-

Restraint Stress: Place the rats in a well-ventilated restraint tube for a duration of 5 minutes.[2]

-

Blood Sampling: Collect blood samples via the catheter at baseline (before drug administration) and at multiple time points following the onset of restraint stress to capture peak hormone levels.

-

Hormone Analysis: Centrifuge blood samples to separate plasma. Analyze plasma ACTH and corticosterone concentrations using commercially available ELISA or radioimmunoassay kits.

-

Data Analysis: Compare peak hormone concentrations between vehicle- and R121919-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose of 10 mg/kg has been shown to reduce peak ACTH and corticosterone by 91% and 75%, respectively.[2]

Protocol 3: Anxiety-Like Behavior (Defensive Withdrawal) in Rats

This model assesses anxiolytic-like effects by measuring the conflict between avoiding an open, brightly lit space and escaping a confined, dark tube.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Administer R121919 hydrochloride or vehicle subcutaneously (as per Protocol 1B) 60 minutes before testing.[2]

-

Apparatus: A cylindrical tube (e.g., 15 cm long, 10 cm diameter) is placed at the edge of an open field (e.g., 1m x 1m).

-

Testing Procedure:

-

Place the rat in the far end of the tube.

-

Record the latency to exit the tube (all four paws in the open field) and the total time spent in the open field over a defined period (e.g., 15 minutes).

-

-

Data Analysis: Compare the latency to exit and the time spent in the open field between the different treatment groups. Anxiolytic compounds like R121919 are expected to decrease the latency to exit and increase the time spent exploring the open field.[2][6]

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]